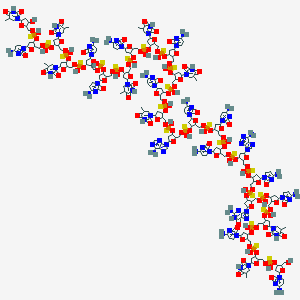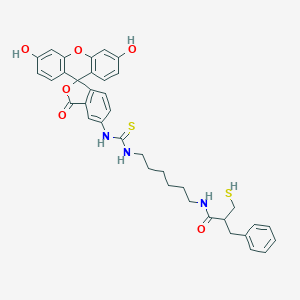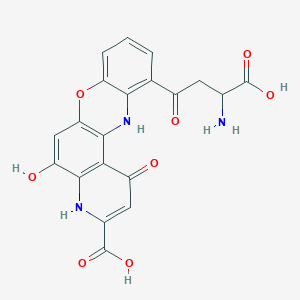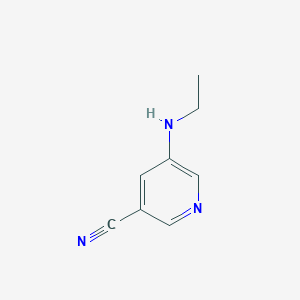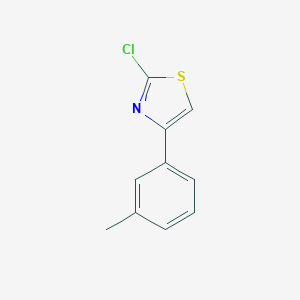
2-Chloro-4-(3-methylphenyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(3-methylphenyl)thiazole is a heterocyclic compound that has been extensively researched for its potential applications in various fields. This compound is a thiazole derivative that contains a chlorine atom and a methylphenyl group. The chemical formula of 2-Chloro-4-(3-methylphenyl)thiazole is C10H8ClNS, and its molecular weight is 213.7 g/mol.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(3-methylphenyl)thiazole is not fully understood. However, studies have suggested that this compound exerts its cytotoxic and antifungal effects by inhibiting key enzymes and proteins involved in cell division and growth.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Chloro-4-(3-methylphenyl)thiazole exhibits cytotoxic and antifungal effects. However, the biochemical and physiological effects of this compound on living organisms are not fully understood. Further research is needed to elucidate the mechanism of action and potential side effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-4-(3-methylphenyl)thiazole in lab experiments is its potential as a building block for the synthesis of novel materials. This compound can be easily synthesized using simple chemical reactions and can be used to create a variety of thiazole-based polymers and copolymers.
One limitation of using 2-Chloro-4-(3-methylphenyl)thiazole in lab experiments is its potential toxicity. This compound exhibits cytotoxic and antifungal effects, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-Chloro-4-(3-methylphenyl)thiazole. One direction is to further investigate its potential as an anticancer agent. Studies have shown promising results in vitro, and further research is needed to determine its efficacy in vivo.
Another direction is to explore the potential of 2-Chloro-4-(3-methylphenyl)thiazole as a fungicide. This compound exhibits strong antifungal activity against various plant pathogens, and further research is needed to determine its potential as a commercial fungicide.
Finally, there is potential for using 2-Chloro-4-(3-methylphenyl)thiazole as a building block for the synthesis of novel materials. Further research is needed to explore the properties and potential applications of thiazole-based polymers and copolymers synthesized using this compound.
Métodos De Síntesis
The synthesis of 2-Chloro-4-(3-methylphenyl)thiazole involves the reaction of 2-aminothiazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the intermediate 2-(3-methylbenzoyl)aminothiazole, which is then chlorinated using thionyl chloride to yield the final product, 2-Chloro-4-(3-methylphenyl)thiazole.
Aplicaciones Científicas De Investigación
2-Chloro-4-(3-methylphenyl)thiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that 2-Chloro-4-(3-methylphenyl)thiazole exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In agrochemicals, 2-Chloro-4-(3-methylphenyl)thiazole has been studied for its potential as a fungicide. Research has shown that this compound exhibits strong antifungal activity against various plant pathogens, including Botrytis cinerea, Fusarium oxysporum, and Rhizoctonia solani.
In materials science, 2-Chloro-4-(3-methylphenyl)thiazole has been investigated for its potential as a building block for the synthesis of novel materials. Studies have shown that this compound can be used as a precursor for the synthesis of thiazole-based polymers and copolymers.
Propiedades
Número CAS |
155294-66-9 |
|---|---|
Nombre del producto |
2-Chloro-4-(3-methylphenyl)thiazole |
Fórmula molecular |
C10H8ClNS |
Peso molecular |
209.7 g/mol |
Nombre IUPAC |
2-chloro-4-(3-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H8ClNS/c1-7-3-2-4-8(5-7)9-6-13-10(11)12-9/h2-6H,1H3 |
Clave InChI |
JSYLYBPVUCHKBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CSC(=N2)Cl |
SMILES canónico |
CC1=CC(=CC=C1)C2=CSC(=N2)Cl |
Sinónimos |
2-CHLORO-4-(3-METHYLPHENYL)THIAZOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



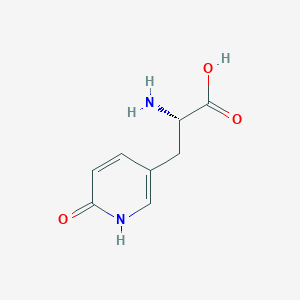
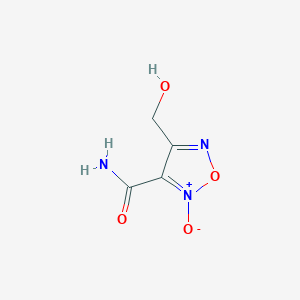
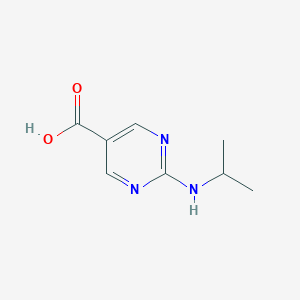
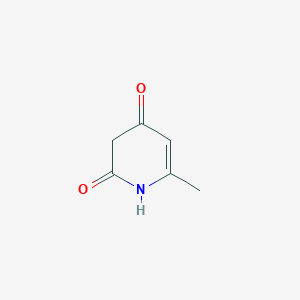
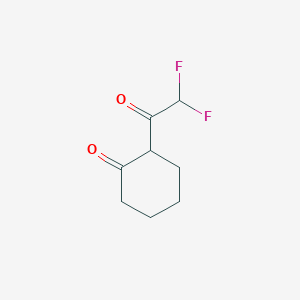
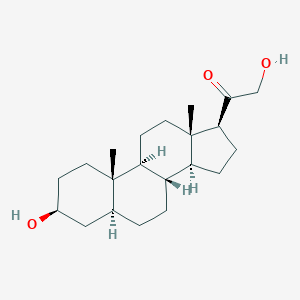
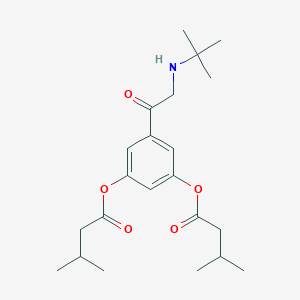
![5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B114804.png)
![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)
